Z-Val-pro-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23)/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPECCBYSVGSBBG-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Z Val Pro Oh and Its Derivatives
Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis (SPPS) is a classical approach where reactions are carried out in a homogeneous solution. This method allows for the purification of intermediates at each step, which can be advantageous for ensuring the purity of the final product. bachem.com For the synthesis of Z-Val-Pro-OH and its derivatives, several coupling strategies are employed.
Carbodiimide-Mediated Coupling Reactions
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely used reagents for activating the carboxyl group of an amino acid to facilitate peptide bond formation. core.ac.ukpeptide.compeptide.com In the synthesis of this compound, the carboxyl group of Z-valine is activated by the carbodiimide (B86325). This activated intermediate then reacts with the secondary amine of the proline residue to form the dipeptide. beilstein-journals.org
The general mechanism involves the carbodiimide reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid. However, this method is not without its challenges, as the O-acylisourea can rearrange to a stable N-acylurea, a common side product that can be difficult to remove. peptide.com Furthermore, racemization of the activated amino acid can occur, particularly through the formation of a 5(4H)-oxazolone intermediate. nih.gov
Activated Ester Methods in Dipeptide Synthesis
To circumvent some of the issues associated with carbodiimide methods, the use of activated esters has become a popular strategy. bachem.com This approach involves converting the carboxylic acid of the N-protected amino acid (in this case, Z-Val-OH) into a more reactive form prior to the coupling reaction. Common activating agents include N-hydroxysuccinimide (NHS) to form Z-Val-OSu. bachem.com
These activated esters are generally stable enough to be isolated and purified before being reacted with the amino component (proline or a proline derivative). This two-step process minimizes side reactions and can lead to higher yields and purities of the resulting dipeptide. While effective for many amino acids, coupling involving the sterically hindered proline residue can sometimes be challenging, and optimization of reaction conditions may be necessary. beilstein-journals.org
Application of Coupling Reagents and Additives (e.g., HOBt, EDCI, PyBOP)
To improve the efficiency and reduce side reactions of carbodiimide-mediated couplings, additives are frequently employed. core.ac.ukpeptide.com 1-Hydroxybenzotriazole (B26582) (HOBt) is a classic additive that reacts with the O-acylisourea intermediate to form an HOBt-ester. google.comrsc.org This active ester is more stable than the O-acylisourea, less prone to racemization, and reacts efficiently with the amine component. peptide.com The combination of EDCI and HOBt is a widely used and effective coupling cocktail in peptide synthesis. rsc.org
More advanced coupling reagents have also been developed. (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) is a phosphonium-based reagent that converts the carboxylic acid into a benzotriazolyl ester, promoting rapid and efficient coupling with minimal racemization. peptide.comresearchgate.net These reagents are particularly useful for difficult couplings, such as those involving sterically hindered amino acids. The choice of coupling reagent and additive often depends on the specific amino acid sequence and the desired reaction conditions.
| Coupling Reagent/Additive | Function | Common Application |
| EDCI | Carbodiimide; activates carboxyl groups. | Solution and solid-phase synthesis. peptide.com |
| DCC | Carbodiimide; activates carboxyl groups. | Primarily solution-phase due to insoluble urea (B33335) byproduct. rsc.org |
| HOBt | Additive; suppresses racemization and improves coupling efficiency. | Used in conjunction with carbodiimides. google.com |
| PyBOP | Phosphonium (B103445) salt-based coupling reagent; forms active esters. | Efficient for difficult couplings and sterically hindered amino acids. peptide.com |
Solid-Phase Peptide Synthesis Principles for Building Blocks Incorporating this compound Sequence
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has become the method of choice for the routine synthesis of peptides. In SPPS, the C-terminal amino acid is attached to an insoluble polymer support (resin), and the peptide chain is elongated in a stepwise manner. bachem.com Dipeptide building blocks like this compound are valuable in SPPS as they can be incorporated into a growing peptide chain in a single coupling step, which can be more efficient than the stepwise addition of individual amino acids. iris-biotech.deiris-biotech.de
The use of a pre-formed this compound unit can be particularly advantageous. The proline residue is known to be a "difficult" amino acid in SPPS, sometimes leading to incomplete coupling reactions. By incorporating it as part of a dipeptide, this issue can be mitigated. Furthermore, the Z-group on the valine can serve as a permanent protecting group for that specific nitrogen if desired, or it can be removed at a later stage. The this compound building block would typically be coupled to a resin-bound amino acid or peptide after the removal of its temporary N-terminal protecting group (e.g., Fmoc or Boc). google.com
Protecting Group Chemistry for Valine and Proline Residues
The success of peptide synthesis hinges on the strategic use of protecting groups to mask reactive functional groups that are not intended to participate in the peptide bond formation. iris-biotech.de For the valine and proline residues in this compound, the primary considerations are the protection of the N-terminal amine of valine and any reactive side chains.
Carbobenzoxy (Z) Group Utilization
The carbobenzoxy group, also known as benzyloxycarbonyl or Z, was one of the first protecting groups developed for peptide synthesis and remains widely used, particularly in solution-phase synthesis. rsc.orgmasterorganicchemistry.com It is introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions.
Comparative Analysis with Other N-Terminal Protecting Groups (e.g., Boc, Fmoc)
The primary distinction between these protecting groups lies in their cleavage conditions, which dictates their orthogonality and compatibility with different synthetic methodologies, particularly in Solid-Phase Peptide Synthesis (SPPS). americanpeptidesociety.org
Benzyloxycarbonyl (Z or Cbz) Group: The Z group is classically removed by catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst), a method that proceeds under neutral pH and is very mild. masterorganicchemistry.com It can also be cleaved by strong acids, though this is less common. While foundational for solution-phase peptide synthesis, its application in solid-phase synthesis is limited. masterorganicchemistry.com The conditions for hydrogenation are not always compatible with other functional groups or the solid support.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group forms the basis of the most common modern SPPS strategy, the Fmoc/tBu (tert-butyl) approach. researchgate.netamericanpeptidesociety.org Its key advantage is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). americanpeptidesociety.org This provides an orthogonal system where the N-terminal group is removed by base, while the side-chain protecting groups and resin linkage are cleaved at the end of the synthesis with acid (e.g., TFA). biosynth.com This orthogonality minimizes side reactions and is compatible with a wider range of sensitive or modified peptides, such as those with phosphorylation or glycosylation. nih.gov
A study on the α-chymotrypsin-catalyzed synthesis of the dipeptide derivative X-Phe-Leu-NH₂ found that Z and Boc were the most reactive and suitable N-α-protecting groups, consistently providing good peptide yields between 82% and 85%. nih.gov However, for SPPS, the mild deprotection conditions of the Fmoc group have led to it largely supplanting the Boc strategy in modern automated synthesis. americanpeptidesociety.org
Below is a comparative table of the Z, Boc, and Fmoc protecting groups.
Table 1: Comparison of N-Terminal Protecting Groups
| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
|---|---|---|---|
| Abbreviation | Z, Cbz | Boc | Fmoc |
| Primary Cleavage Reagent | H₂/Pd-C (Catalytic Hydrogenation) masterorganicchemistry.com | Trifluoroacetic Acid (TFA) americanpeptidesociety.org | 20% Piperidine in DMF |
| Cleavage Condition | Neutral, Hydrogenolysis masterorganicchemistry.com | Strong Acid americanpeptidesociety.org | Mild Base |
| Common Synthetic Strategy | Solution-Phase Peptide Synthesis (LPPS) | Boc/Bn Solid-Phase Peptide Synthesis (SPPS) researchgate.net | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) researchgate.net |
| Key Advantage | Mild, neutral cleavage leaves acid/base sensitive groups intact. masterorganicchemistry.com | Well-established; effective for certain sequences prone to racemization under basic conditions. americanpeptidesociety.org | Orthogonal to acid-labile side-chain protecting groups and resin linkers; mild deprotection preserves sensitive modifications. nih.govbiosynth.com |
| Key Disadvantage | Limited use in SPPS; catalyst can be incompatible with some amino acids (e.g., Cys, Met). | Repetitive strong acid cleavage can degrade the peptide or cleave side-chain protecting groups prematurely. nih.gov | The cleavage by-product (dibenzofulvene) can form adducts with the deprotected amine if not effectively scavenged. nih.gov |
| Monitoring | Difficult to monitor reaction progress in real-time. | Difficult to monitor reaction progress in real-time. | Cleavage can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct. |
Analytical Approaches for Monitoring Peptide Formation and Purity (Excluding Basic Identification Data)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing peptide purity. mtoz-biolabs.com Specifically, Reversed-Phase HPLC (RP-HPLC) is the most common mode used. mtoz-biolabs.com It separates peptides and their impurities based on differences in hydrophobicity, allowing for precise quantification of the main peak area relative to the total area of all peaks. mtoz-biolabs.combachem.com The use of Ultra-High Performance Liquid Chromatography (UPLC), an advanced form of HPLC, offers higher resolution, greater sensitivity, and faster analysis times, making it a powerful tool for purity determination. biosynth.com
While HPLC provides purity data, other orthogonal methods are necessary for a comprehensive analysis. polypeptide.combiopharminternational.com
Amino Acid Analysis (AAA): This technique determines the amino acid composition and content of a peptide. bachem.combiosynth.com The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified. biosynth.com AAA is particularly useful for confirming the correct amino acid ratios and can help determine the net peptide content (NPC), distinguishing the peptide mass from counterions and water. biosynth.com However, it does not provide sequence information. bachem.com
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. ijsra.net It is a high-resolution technique capable of detecting subtle structural changes, such as deamidation, that might not be resolved by HPLC, providing complementary purity information. ijsra.net
Circular Dichroism (CD) Spectroscopy: This method is used to analyze the secondary structure of peptides in solution. polypeptide.combiopharminternational.com By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide information about the peptide's conformation (e.g., alpha-helix, beta-sheet content), which can be critical for its biological function and stability. ijsra.netbiopharminternational.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analyzes the vibrational modes of chemical bonds, including the amide bonds of the peptide backbone. ijsra.net It can be used to identify functional groups and assess structural stability. ijsra.netbiopharminternational.com However, its utility can sometimes be limited by interference from residual water. polypeptide.com
The combination of these advanced analytical methods provides a robust framework for quality control, ensuring that the synthesized peptide meets the required standards of purity and structural integrity. ijsra.netresearchgate.net
Below is a table summarizing advanced analytical approaches for peptide analysis.
Table 2: Advanced Analytical Methods for Peptide Formation and Purity
| Analytical Technique | Principle of Operation | Key Information Provided | Application in Peptide Synthesis |
|---|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase, driven by hydrophobicity. mtoz-biolabs.com | Quantitative purity assessment, detection of hydrophobic impurities, separation of truncated/deletion sequences. resolvemass.cabachem.com | Standard method for determining peptide purity and monitoring reaction completion. bachem.com |
| Ultra-High Performance Liquid Chromatography (UPLC) | Utilizes smaller particle size columns (<2 µm) and higher pressures than HPLC for separation. ijsra.net | Higher resolution, increased sensitivity, and faster analysis times compared to HPLC. biosynth.comresearchgate.net | Advanced purity analysis, impurity profiling with greater detail. biosynth.com |
| Amino Acid Analysis (AAA) | Acid hydrolysis of the peptide into constituent amino acids, followed by chromatographic separation and quantification. bachem.com | Confirms amino acid composition and ratio, determines net peptide content (NPC). biosynth.com | Verifies that the correct amino acids are present in the correct proportions in the final product. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. ijsra.net | High-resolution separation of charged species, detection of small structural changes (e.g., deamidation). ijsra.net | Orthogonal purity check to HPLC, resolving impurities that may co-elute in chromatographic methods. ijsra.net |
| Circular Dichroism (CD) Spectroscopy | Measures the difference in absorption of left and right-handed circularly polarized light by chiral molecules. biopharminternational.com | Information on the secondary structure (α-helix, β-sheet, random coil) and conformational stability of the peptide in solution. resolvemass.capolypeptide.com | Characterization of the peptide's three-dimensional structure and folding, which is crucial for bioactivity. biopharminternational.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations at specific frequencies corresponding to chemical bonds. ijsra.net | Identification of functional groups, analysis of peptide backbone structure (amide bands), and assessment of structural stability. ijsra.netresearchgate.net | Confirms the presence of key structural elements and can be used in stability studies. biopharminternational.com |
Peptide Chemistry and Stereochemical Integrity of Z Val Pro Oh Synthesis
Racemization Phenomena in Peptide Coupling Reactions Involving Valine and Proline
Racemization, the conversion of a chiral molecule into its mirror image, is a significant side reaction in peptide synthesis that can compromise the purity and function of the resulting peptide. researchgate.net The coupling of amino acids, particularly those with bulky side chains or specific structural features like valine and proline, is susceptible to this loss of stereochemical integrity.
Several factors can influence the extent of racemization during the formation of the Z-Val-Pro-OH peptide bond. The activation of the carboxylic acid group of the Z-protected valine is a critical step where racemization can occur through two primary mechanisms: direct enolization and the formation of a 5(4H)-oxazolone intermediate. highfine.com
Key factors that contribute to racemization include:
Coupling Reagents: The choice of coupling reagent significantly impacts racemization. While many reagents are designed to minimize this side reaction, some can promote it. rsc.org For instance, the use of carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can lead to racemization, which can be suppressed by the addition of additives. bachem.comnih.gov
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are frequently used to suppress racemization by forming active esters that are more stable and less prone to racemization than the intermediates formed with coupling reagents alone. highfine.combachem.com Copper(II) chloride has also been shown to be a highly effective additive for suppressing racemization, even in challenging coupling reactions. nih.gov
Bases: The presence of organic bases, which are often required in coupling reactions, can promote racemization. The basicity and steric hindrance of the base are crucial; sterically hindered, weaker bases like collidine are often preferred over stronger, less hindered bases like triethylamine (B128534) to minimize racemization. highfine.com
Solvent: The polarity of the solvent can influence the rate of racemization. Polar solvents like dimethylformamide (DMF) can sometimes lead to more extensive racemization, particularly when coupling bulky amino acid residues. nih.gov
Reaction Temperature and Time: Prolonged reaction times and elevated temperatures can increase the likelihood and extent of racemization. bachem.com
Steric Hindrance: The bulky side chain of valine and the cyclic structure of proline create steric hindrance around the reaction center. This can slow down the desired coupling reaction, providing more opportunity for the activated valine to racemize. tandfonline.com
Proline's Influence: The unique structure of proline, an imino acid, can influence the conformation of the peptide chain and the reactivity of the coupling partners. The nucleophilicity of the nitrogen atom in proline can affect the reaction kinetics and potentially the propensity for racemization of the preceding activated amino acid. tandfonline.com
A study investigating the coupling of Z-Pro-Val-OH with proline methyl ester (H-Pro-OMe) highlighted the significant racemization that can occur. nih.gov Research on the synthesis of Z-Phe-Val-Pro-NH2 also demonstrated that segment coupling, where a dipeptide is activated, can lead to higher levels of racemization due to the increased tendency for oxazolone (B7731731) formation. mdpi.com
| Factor | Influence on Racemization | Example/Mitigation Strategy |
|---|---|---|
| Coupling Reagents | Choice of reagent can either promote or suppress racemization. | Use of uronium/aminium salts (e.g., HATU, HBTU) with additives is often preferred over carbodiimides alone. rsc.orgjpt.com |
| Additives | Suppress racemization by forming more stable active esters. | HOBt, HOAt, Oxyma, and Copper(II) chloride are effective additives. highfine.comnih.gov |
| Bases | Organic bases can catalyze racemization. | Weaker, sterically hindered bases like collidine are recommended over stronger bases like triethylamine. highfine.com |
| Solvent | Polar solvents can sometimes increase racemization. | The choice of solvent, such as DMF or a mixture with DCM, can impact the extent of racemization. researchgate.netnih.gov |
| Temperature and Time | Higher temperatures and longer reaction times increase racemization. | Coupling reactions should be performed at optimal temperatures and monitored for completion to avoid prolonged exposure to racemizing conditions. bachem.com |
| Amino Acid Structure | Bulky side chains (Valine) and the unique structure of Proline create steric hindrance and can influence reactivity. | The inherent properties of the amino acids being coupled are a fundamental factor. tandfonline.com |
The accurate assessment of racemization is crucial for optimizing peptide synthesis protocols. Gas chromatography (GC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the separation of enantiomers. oup.com
Assessment of Racemization using Gas Chromatography:
To analyze the enantiomeric purity of a peptide like this compound, it is typically first hydrolyzed to its constituent amino acids. These amino acids are then derivatized to make them volatile and suitable for GC analysis. researchgate.net Common derivatization methods include the formation of N-trifluoroacetyl (TFA) amino acid esters. oup.com
The derivatized amino acids are then injected into a GC instrument equipped with a chiral stationary phase (CSP). These CSPs are designed to interact differently with the D- and L-enantiomers, leading to their separation in the column and elution at different retention times. nih.gov
Several types of chiral stationary phases are used for amino acid analysis, including:
Chirasil-Val: A well-known CSP based on L-valine-tert-butylamide linked to a polysiloxane backbone. It is effective for resolving most amino acid enantiomers. acs.org
Cyclodextrin-based CSPs: Modified cyclodextrins, such as Lipodex E, have also been successfully employed for the separation of derivatized amino acid enantiomers.
By comparing the peak areas of the D- and L-enantiomers in the resulting chromatogram, the degree of racemization can be precisely quantified. nih.gov GC coupled with mass spectrometry (GC-MS) can provide even greater certainty in peak identification and quantification. researchgate.net
Methodologies for Minimizing Racemization:
Based on the factors that influence racemization, several strategies can be employed to minimize its occurrence during the synthesis of this compound:
Selection of Coupling Reagents and Additives: Employing coupling reagents known for low racemization, such as phosphonium (B103445) (e.g., PyBOP) or uronium salts (e.g., HATU, TBTU), in combination with additives like HOAt or Oxyma, is a primary strategy. jpt.compeptide.com The combination of DIC with HOBt or Oxyma is also effective, especially when base-free conditions are needed. bachem.com
Control of Base: Using a weak, sterically hindered base like N-methylmorpholine (NMM) or collidine, and using it in stoichiometric amounts, can significantly reduce base-catalyzed racemization. highfine.combachem.com
Optimized Reaction Conditions: Performing the coupling reaction at low temperatures and for the minimum time necessary for completion helps to limit the extent of racemization. bachem.com
Stepwise vs. Segment Coupling: While sometimes necessary, segment coupling (activating a dipeptide or larger fragment) is generally more prone to racemization than stepwise synthesis where single amino acids are added sequentially. mdpi.com When segment coupling is unavoidable, the choice of the C-terminal amino acid of the fragment is critical, with proline and glycine (B1666218) being preferred due to their resistance to racemization.
Use of Protecting Groups: The benzyloxycarbonyl (Z) group, like other urethane-type protecting groups (e.g., Boc, Fmoc), generally provides good protection against racemization of the activated amino acid. bachem.com
| Methodology | Description | Key Considerations |
|---|---|---|
| Gas Chromatography (GC) | Separation of volatile, derivatized amino acid enantiomers on a chiral stationary phase. | Requires hydrolysis of the peptide and derivatization of the amino acids. The choice of chiral column (e.g., Chirasil-Val) is critical. oup.com |
| High-Performance Liquid Chromatography (HPLC) | Separation of epimeric peptides on a reversed-phase column. nih.gov | Can directly analyze the protected peptide mixture without hydrolysis, providing a direct measure of the diastereomeric products formed. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of diastereomeric peptide mixtures. researchgate.net | Can provide information on the ratio of diastereomers and may offer insights into the racemization mechanism. researchgate.net |
Factors Influencing Racemization during this compound Formation
Conformational Features of this compound and Related Dipeptides
The conformational properties of peptides are fundamental to their biological function and are significantly influenced by the constituent amino acids. The presence of proline in a peptide sequence, as in this compound, imposes unique conformational constraints. nih.gov
The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in both cis and trans conformations, with a relatively small energy difference between the two isomers. sigmaaldrich.com This is in contrast to peptide bonds between other amino acids, which strongly favor the trans conformation. iris-biotech.de The cis-trans isomerization of the Xaa-Pro bond is a key process in protein folding. sigmaaldrich.com
In this compound, the Val-Pro peptide bond is a focal point of conformational flexibility. The equilibrium between the cis and trans conformers is influenced by several factors, including the nature of the preceding amino acid, the solvent, and temperature. acs.org The bulky side chain of valine can sterically interact with the pyrrolidine (B122466) ring of proline, influencing the preference for the cis or trans isomer.
Studies on related dipeptides have shown that noncovalent interactions, such as hydrophobic interactions between an aromatic residue and the proline ring, can stabilize the cis conformation. acs.org While valine is not aromatic, its bulky, nonpolar side chain can still engage in significant steric and hydrophobic interactions that affect the conformational equilibrium.
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for studying the conformational preferences of peptides like this compound in solution. acs.org By analyzing chemical shifts, coupling constants, and through-space interactions via the Nuclear Overhauser Effect (NOE), the relative populations of the cis and trans isomers and the preferred conformations of the side chains can be determined. For instance, the chemical shifts of the proline Cβ and Cγ carbons in ¹³C NMR are particularly sensitive to the cis/trans isomerism of the preceding peptide bond. titech.ac.jp
| Conformational Feature | Description | Significance in this compound |
|---|---|---|
| Cis-Trans Isomerism of Val-Pro Bond | The peptide bond preceding proline can exist in both cis and trans conformations due to a small energy difference between the isomers. sigmaaldrich.com | This equilibrium is a major determinant of the overall conformation and is influenced by steric interactions between the valine side chain and the proline ring. acs.org |
| Proline Ring Pucker | The five-membered pyrrolidine ring of proline is not planar and adopts various puckered conformations. nih.gov | Adds another layer of conformational complexity and influences the orientation of the rest of the peptide backbone. |
| Influence of Valine Side Chain | The bulky isopropyl side chain of valine creates steric constraints. | Affects the rotational freedom around the peptide backbone and influences the cis/trans equilibrium of the Val-Pro bond. tandfonline.com |
| Role of Z-Protecting Group | The N-terminal benzyloxycarbonyl group can participate in intramolecular interactions. | May stabilize specific folded conformations through hydrogen bonding or other noncovalent interactions. iiserpune.ac.in |
Z Val Pro Oh in Peptidomimetic Design
Incorporation of Z-Val-Pro-OH into Peptidomimetic Scaffolds
The creation of peptidomimetics often involves a modular approach, where peptide fragments are strategically combined with various non-peptidic structural elements known as scaffolds. In this context, this compound acts as a protected dipeptide unit, ready for incorporation into a larger molecular framework. The N-terminal benzyloxycarbonyl (Z) group serves as a temporary protecting group during synthesis, while the C-terminal carboxylic acid (-OH) provides a reactive handle for coupling with other amino acids, amines, or scaffold structures.
This incorporation can lead to "first-generation peptidomimetics," which are hybrid molecules that retain parts of the original peptide sequence while integrating non-peptide moieties. The goal is to replace flexible or unstable sections of a peptide with more rigid units that lock the molecule into its bioactive conformation—the specific shape it adopts when binding to a biological target. frontiersin.org
Strategies for incorporating dipeptide motifs like Val-Pro include:
Linear Extension: Coupling the this compound unit to other amino acids or peptidomimetic building blocks in a linear fashion using standard peptide synthesis protocols. thieme-connect.de
Cyclization: Incorporating the dipeptide into a macrocyclic structure. Cyclization is a common strategy to drastically reduce the conformational flexibility of a peptide, which can enhance binding affinity and stability. sci-hub.se
Scaffold Decoration: Attaching the dipeptide to a rigid organic core. This approach uses the scaffold to replace a portion of the peptide backbone, ensuring that the critical side chains (like those of valine and proline) are held in the correct spatial orientation for biological activity.
| Scaffold Type | Description | Example | Reference |
|---|---|---|---|
| Diketopiperazine | A cyclic dipeptide scaffold known for its rigidity and ability to act as a turn mimetic. | Diketopiperazine incorporating a substituted proline. | |
| Biaryl Scaffolds | Systems like biphenyl (B1667301) or dibenzofuran (B1670420) that provide a rigid connection between two points of a peptide chain. | Dibenzofuran-based amino acids. | |
| Sugar Scaffolds | Carbohydrate-based structures used to present amino acid side chains in a defined spatial arrangement. | Not specified | |
| Azobenzene Scaffolds | A photoswitchable scaffold that can change conformation upon light exposure, allowing for external control of the peptidomimetic's shape and activity. | Azobenzene used in cyclic somatostatin (B550006) analogs. |
Role of Valine and Proline in Inducing Specific Conformational Motifs (e.g., Beta-Turns) in Peptidomimetics
The secondary structure of a peptide, such as the formation of helices and turns, is critical for its interaction with biological targets. mdpi.com The Val-Pro sequence is particularly adept at inducing specific and stable conformational motifs, most notably the β-turn. A β-turn is a structural element that reverses the direction of the polypeptide chain, a feature often found in the recognition sites of biologically active peptides. mdpi.comenamine.net
The individual contributions of valine and proline are key to this effect:
Proline (Pro): Proline is unique among the 20 proteinogenic amino acids because its side chain is cyclized back onto the backbone amine, forming a pyrrolidine (B122466) ring. This ring structure severely restricts the backbone dihedral angle Φ to approximately -60°. mdpi.com This rigidity makes proline an excellent residue for nucleating turns, as it naturally disrupts regular secondary structures like α-helices and β-sheets. nih.gov It is frequently found at the i+1 position of β-turns. enamine.net
Valine (Val): Valine features a branched side chain at the β-carbon. This substitution creates steric hindrance that limits the rotational freedom around the N-Cα and Cα-C bonds, thereby constraining the available conformational space for the residue. nih.gov
When combined in a Val-Pro motif, the conformational constraints of both residues work synergistically. The rigidity of the valine residue preceding the powerful turn-inducing proline residue creates a highly stable local structure that favors the formation of a β-turn. acs.orgacs.org Studies of Pro-Xaa sequences confirm that a central proline is a dominant feature in favoring β-turn structures. acs.org For instance, in studies of peptidomimetic inhibitors, the sequence pTyr-Val-Pro-Met was identified as a minimal pharmacophore, indicating the Val-Pro unit was essential for maintaining the conformation required for high-affinity binding. acs.org Similarly, Pro-Val-Pro motifs have been shown to be critical for the gating mechanisms of ion channels, where they induce kinks in helical structures. aip.org
| Amino Acid | Key Structural Feature | Conformational Influence | Reference |
|---|---|---|---|
| Valine (Val) | β-substituted side chain (isopropyl group). | Restricts backbone dihedral angles due to steric hindrance; provides local conformational constraint. | nih.gov |
| Proline (Pro) | Cyclic side chain forming a pyrrolidine ring with the backbone amine. | Restricts the Φ angle to ~-60°; acts as a potent β-turn inducer and disrupts helical structures. | mdpi.comnih.gov |
Design Strategies for Modulating Conformational Preferences in Peptidomimetics
A primary goal in peptidomimetic design is to control the molecule's three-dimensional shape to enhance its biological activity and drug-like properties. By reducing flexibility, the entropic cost of binding to a receptor is lowered, which can lead to a significant increase in binding affinity. Several strategies are employed to modulate and fine-tune the conformational preferences of peptidomimetics containing motifs like Val-Pro.
Local Conformational Constraints: These modifications target specific points within the peptide sequence.
N-Methylation: Replacing the amide proton with a methyl group can prevent hydrogen bond formation and influence the cis/trans isomerism of a preceding proline residue, thereby altering local conformation.
Incorporation of D-Amino Acids: The inclusion of an amino acid with the opposite stereochemistry (D-configuration instead of the natural L-configuration) can induce sharp turns and significantly alter the peptide's global fold. sci-hub.se
Use of Constrained Amino Acids: Employing non-natural amino acids or heavily substituted proline analogues can "fix" specific torsion angles, providing precise control over the backbone shape. mdpi.comenamine.net
Cyclization: Linking the N- and C-termini or connecting two side chains creates a macrocycle. This is a highly effective method for rigidifying the structure and pre-organizing it into its bioactive conformation. sci-hub.se A classic example involves cyclic peptides containing the RGD sequence, where the ring's conformation dictates receptor selectivity. sci-hub.se
Scaffold-Based Mimetics: This advanced approach involves replacing the entire peptide backbone of a structural motif, like a β-turn, with a rigid organic scaffold. mdpi.com The scaffold serves as a template to orient the essential amino acid side chains in the correct 3D arrangement for receptor recognition. mdpi.com
These strategies are not mutually exclusive and are often combined. For example, research on inhibitors containing the pTyr-Val-Pro-Met sequence explored replacing Proline with Alanine or a non-peptidic peptoid unit to understand the precise conformational requirements for activity, demonstrating how systematic modification can be used to probe and optimize a peptidomimetic's structure. acs.org
| Strategy | Method | Effect on Conformation | Reference |
|---|---|---|---|
| Local Constraint | N-Methylation | Reduces H-bonding capacity; influences amide bond geometry. | |
| Local Constraint | D-Amino Acid Incorporation | Induces sharp turns; alters global fold. | sci-hub.se |
| Global Constraint | Macrocyclization | Dramatically reduces overall flexibility; pre-organizes the molecule. | sci-hub.se |
| Backbone Replacement | Scaffold Mimetics | Replaces a flexible peptide segment with a rigid organic core, locking in the orientation of side chains. | mdpi.com |
Theoretical and Computational Studies on Z Val Pro Oh and Peptide Analogs
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and dynamics (MD) simulations are instrumental in exploring the conformational landscape of peptides. nih.gov These methods allow for the analysis of folding, stability, and interactions with target proteins. nih.gov For peptide analogs, understanding the conformational preferences is crucial as it directly relates to their biological function. iiserpune.ac.in
Conformational analysis of peptides can be performed using various computational techniques. leidenuniv.nl For instance, stochastic procedures can generate a multitude of conformations, which are then energy-minimized to identify stable structures. leidenuniv.nl The resulting conformers can be grouped based on their structural similarity and energy levels. iiserpune.ac.in MD simulations provide a dynamic view of the peptide's behavior over time, revealing the stability of different conformations and the flexibility of the peptide backbone and side chains. mdpi.comacs.org Metrics such as the root-mean-square deviation (RMSD) are used to assess the stability of the peptide's conformation during the simulation. frontiersin.org
Studies on cyclic pentapeptides, which are analogs to dipeptides like Z-Val-Pro-OH in their constrained nature, have shown that their solution conformations can be determined using a combination of NMR spectroscopy and dynamics simulations. researchgate.net These studies reveal key structural features like β-turns and γ-turns, which are stabilized by intramolecular hydrogen bonds. researchgate.net The presence and nature of these turns can significantly influence the peptide's biological activity. researchgate.net For example, the relative rigidity or flexibility of a peptide, dictated by its conformational ensemble, can determine its potency as an antagonist for a specific receptor. researchgate.net
The stability of peptide conformations is often governed by intramolecular hydrogen bonds. nih.gov In peptide analogs, the formation of i ← i + 3 hydrogen bonds is characteristic of β-turns and 3(10)-helical structures. nih.gov The analysis of these hydrogen bonds, along with the distribution of backbone torsion angles (Φ and Ψ), helps in characterizing the secondary structure elements present in the peptide. nih.gov
Table 1: Key Aspects of Molecular Modeling and Dynamics Simulations for Peptide Conformational Analysis
| Technique/Analysis | Purpose | Key Insights |
| Molecular Modeling | Predicts 3D structures and interactions. nih.gov | Provides insights into folding, stability, and binding affinities. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules over time. mdpi.com | Reveals conformational changes, stability of complexes, and flexibility. mdpi.comacs.org |
| Conformational Analysis | Identifies low-energy, stable conformations. leidenuniv.nl | Determines preferred 3D structures and their relative energies. iiserpune.ac.in |
| Root-Mean-Square Deviation (RMSD) Analysis | Measures the average deviation of atomic positions from a reference structure. mdpi.com | Assesses the overall stability of a protein-ligand complex during simulation. mdpi.comfrontiersin.org |
| Hydrogen Bond Analysis | Identifies intramolecular and intermolecular hydrogen bonds. nih.gov | Elucidates the forces stabilizing specific conformations and secondary structures. nih.gov |
| Secondary Structure Analysis | Characterizes structural motifs like helices and turns. nih.gov | Relates peptide structure to its function and interaction with targets. iiserpune.ac.in |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic structure and reactivity of molecules. sciencepublishinggroup.comacs.org These methods can be used to calculate a variety of properties, including molecular geometries, vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO and LUMO) and their energy gaps. sciencepublishinggroup.com
For peptide analogs, quantum chemical calculations can elucidate the mechanism of their interaction with enzymes. For instance, in the case of nitrile-based inhibitors of cysteine proteases, DFT and combined quantum mechanics/molecular mechanics (QM/MM) studies have been employed to investigate the reaction mechanism. frontiersin.orgresearchgate.net These studies can distinguish between stepwise and concerted reaction pathways by calculating the energy profiles of the reaction. frontiersin.orgresearchgate.net The calculations have highlighted the importance of the enzyme's active site environment, including the hydrogen-bonding network, in stabilizing the transition state. frontiersin.org
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. sciencepublishinggroup.com The distribution of electrostatic potential on the molecular surface can identify regions that are prone to electrophilic or nucleophilic attack. mdpi.com
Furthermore, quantum chemical calculations can be used to analyze the nature of chemical bonds within a molecule through metrics like the Mayer bond order. mdpi.com This information, combined with calculated atomic charges, provides a comprehensive picture of the electronic distribution and its influence on the molecule's reactivity. mdpi.com The accuracy of these calculations is dependent on the chosen theoretical level and basis set. sciencepublishinggroup.com
Table 2: Key Quantum Chemical Calculation Methods and Their Applications
| Method | Description | Applications for this compound and Analogs |
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sciencepublishinggroup.com | Geometry optimization, frequency calculations, determination of electronic properties (HOMO, LUMO), and investigation of reaction mechanisms. sciencepublishinggroup.comfrontiersin.org |
| Ab initio Methods | Computational chemistry methods based on quantum chemistry that do not include any empirical or semi-empirical parameters in their equations. sciencepublishinggroup.com | High-accuracy calculations of molecular properties and interaction energies. sciencepublishinggroup.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, electronically important part of the system with quantum mechanics and the rest with molecular mechanics. frontiersin.org | Studying enzymatic reactions where the active site is treated with QM and the surrounding protein with MM. frontiersin.orgresearchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Analyzes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). sciencepublishinggroup.com | Predicting reactivity, chemical stability, and the nature of electronic transitions. sciencepublishinggroup.commdpi.com |
| Electrostatic Potential (ESP) Mapping | Visualizes the charge distribution of a molecule and predicts sites for electrophilic and nucleophilic attack. mdpi.com | Understanding intermolecular interactions and the reactivity of the peptide. mdpi.com |
In Silico Prediction of Enzyme-Substrate/Inhibitor Interactions
In silico methods, particularly molecular docking and virtual screening, are widely used to predict and analyze the interactions between small molecules and their protein targets. mdpi.com These computational techniques are crucial in drug discovery for identifying potential inhibitors and understanding their binding modes. researchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues in the enzyme's active site. mdpi.com For peptide analogs that act as enzyme inhibitors, docking studies can reveal how they fit into the binding pocket and which residues are crucial for their affinity. mdpi.com
Following docking, molecular dynamics simulations can be used to assess the stability of the predicted enzyme-inhibitor complex over time. researchgate.net These simulations provide insights into the dynamic behavior of the complex and can help refine the understanding of the binding interactions. researchgate.net The binding free energy of the complex can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which provides a more quantitative measure of the binding affinity. mdpi.com
These in silico approaches have been successfully applied to study the interaction of various inhibitors with their target enzymes. For example, in the study of nitrile-based inhibitors of cysteine proteases, docking experiments have helped to visualize the binding mode and the formation of a covalent thioimidate adduct with the catalytic cysteine residue. mdpi.commdpi.com Such studies are invaluable for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective inhibitors. researchgate.net
Table 3: In Silico Methods for Predicting Enzyme-Inhibitor Interactions
| Method | Description | Application in Studying this compound Analogs |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. mdpi.com | To predict the binding mode of this compound analogs in the active site of target enzymes and identify key interactions. mdpi.com |
| Virtual Screening | Computationally screens large libraries of compounds against a biological target. mdpi.com | To identify potential new peptide analog inhibitors from compound databases. |
| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules over time to study the stability of the complex. researchgate.net | To assess the stability of the predicted enzyme-inhibitor complex and analyze the dynamics of the interaction. acs.orgresearchgate.net |
| MM/PBSA | A method to calculate the binding free energy of a ligand to a protein. mdpi.com | To estimate the binding affinity of this compound analogs to their target enzymes. mdpi.com |
| Structure-Activity Relationship (SAR) Studies | Relates the chemical structure of a molecule to its biological activity. researchgate.net | To understand how modifications to the structure of this compound analogs affect their inhibitory potency. researchgate.net |
Biochemical Assay Development and Methodologies for Z Val Pro Oh Research
Development of In Vitro Assay Systems for Peptide-Enzyme Interactions
The study of how peptides like Z-Val-Pro-OH interact with their target enzymes is primarily conducted using in vitro assay systems. These controlled, cell-free environments are crucial for dissecting molecular mechanisms without the confounding variables of a living cell. databiotech.co.il The development of such an assay begins with the identification and purification of the target enzyme and the synthesis of the peptide ligand.
In vitro systems allow researchers to precisely control experimental conditions, including the concentrations of the enzyme, the substrate, and the potential inhibitor (e.g., this compound). sci-hub.se This control is essential for studying enzyme inhibition, where the goal is to measure the reduction in enzyme activity in the presence of an inhibitor. numberanalytics.com Various biophysical techniques can be employed within these systems to measure the binding affinity and kinetics of the peptide-enzyme interaction. uea.ac.uk Methods like fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) provide quantitative data on how tightly a ligand binds to its target protein. uea.ac.ukamericanpeptidesociety.org
For example, in the development of antagonists for the Inhibitor of Apoptosis Proteins (IAPs), peptidyl scaffolds such as N-Me-Ala-Val-Pro-OH, which is structurally related to this compound, were synthesized to evaluate their interaction with the target protein domain. nih.gov The ability of these compounds to disrupt the native protein-protein interaction was then quantified using a fluorescence polarization competition assay, demonstrating the power of in vitro systems to validate structure-based drug design. nih.gov
The table below summarizes common in vitro techniques used to study peptide-enzyme interactions.
| Assay Technique | Principle | Information Gained | Typical Application |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. | Binding Affinity (Kd), Inhibition Constant (Ki) | High-throughput screening of inhibitors that disrupt protein-peptide binding. uea.ac.uknih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Association/Dissociation Rates (kon/koff), Binding Affinity (Kd) | Real-time kinetic analysis of peptide-enzyme interactions. uea.ac.uk |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Thermodynamic characterization of the binding interaction. numberanalytics.comamericanpeptidesociety.org |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies and enzymatic colorimetric/fluorometric reactions to detect and quantify a substance. | Presence and quantity of binding partners. | Detecting the disruption of a protein-protein interaction by a peptide. uea.ac.uk |
Spectrophotometric and Fluorogenic Assay Applications in this compound Research
Spectrophotometric and fluorogenic assays are cornerstones of enzyme kinetics and are widely used for their sensitivity, speed, and suitability for high-throughput screening. mdpi.comnih.gov These methods rely on substrates that produce a colored (chromogenic) or fluorescent (fluorogenic) product upon enzymatic cleavage, allowing the reaction rate to be monitored continuously. mdpi.comnih.gov
Spectrophotometric assays measure the change in absorbance of light at a specific wavelength as a chromogenic product is formed. jove.com A classic example is the use of substrates that release p-nitrophenol or a similar chromophore upon hydrolysis. mdpi.com For instance, to study an enzyme that might be inhibited by this compound, one could use a synthetic substrate where a Val-Pro sequence is linked to a chromophore. The rate of color development would be measured in the presence and absence of this compound to determine its inhibitory effect. jove.commdpi.com The inhibition constant (Ki) can be determined by analyzing reaction rates at various substrate and inhibitor concentrations. jove.com
Fluorogenic assays offer even greater sensitivity. nih.gov A common approach is based on Fluorescence Resonance Energy Transfer (FRET), where a substrate is synthesized with a fluorescent donor and a quencher group on opposite sides of the enzymatic cleavage site. nih.gov In the intact substrate, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. When the enzyme cleaves the peptide bond, the donor and quencher are separated, leading to a measurable increase in fluorescence. nih.govrndsystems.com A custom FRET substrate, such as Mca-Val-Pro-Lys(Dnp)-OH, could be designed to assay an enzyme targeted by this compound, where Mca (methoxycoumarin) is the fluorophore and Dnp (dinitrophenyl) is the quencher. nih.govrndsystems.com
The table below shows kinetic data for ACE inhibition by several tripeptides containing Val-Pro motifs, similar to the core of this compound. Such data is typically generated using spectrophotometric or fluorogenic assays.
| Peptide | Sequence | IC₅₀ (μM) | Inhibition Type |
| VAP | Val-Ala-Pro | 1.0 | Noncompetitive nih.gov |
| VLP | Val-Leu-Pro | 3.9 | Noncompetitive nih.gov |
| VGP | Val-Gly-Pro | 26.3 | Noncompetitive nih.gov |
| VSP | Val-Ser-Pro | 10.4 | Noncompetitive nih.gov |
| TRP | Thr-Arg-Pro | 1.3 | Noncompetitive nih.gov |
| LSP | Leu-Ser-Pro | 1.7 | Noncompetitive nih.gov |
| Data derived from studies on angiotensin-converting enzyme (ACE) inhibitors. nih.gov |
Chromatographic and Spectroscopic Techniques for Analyzing Enzymatic Transformations
While assays that measure reaction rates are vital, a complete understanding of an enzymatic transformation requires the separation and identification of the products. Chromatographic and spectroscopic techniques are indispensable for this purpose. numberanalytics.com
High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing the components of a reaction mixture. numberanalytics.comneu.edu By passing the reaction sample through a column with a stationary phase, HPLC can separate the original substrate (e.g., this compound), the cleaved products, and any intermediates based on their physicochemical properties like polarity or size. numberanalytics.com The separated components can be quantified using detectors such as UV-Vis or refractive index detectors. uniba.it This allows researchers to track the disappearance of the substrate and the appearance of products over time, providing a direct measure of the enzymatic transformation. numberanalytics.com
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is used for the definitive identification of enzymatic products. uniba.it After separation by LC, the components are ionized and their mass-to-charge ratio is measured, providing a precise molecular weight. Tandem mass spectrometry (MS/MS) can further fragment the molecules to reveal their sequence and structure. acs.org If this compound were hydrolyzed by a peptidase, LC-MS/MS could be used to confirm the identities of the resulting Z-Val and Proline fragments. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution. nih.gov While less common for routine kinetic analysis, NMR is invaluable for characterizing the precise structure of novel enzymatic products or stable enzyme-inhibitor complexes. acs.org For example, if an enzyme catalyzed a modification to this compound other than simple hydrolysis, NMR would be the gold standard for elucidating the new chemical structure. acs.org
These analytical methods provide complementary information to kinetic assays, offering a complete picture of the enzymatic reaction, from its rate and mechanism of inhibition to the exact chemical nature of the transformation. numberanalytics.comnih.gov
Q & A
Q. Q1. What are the established protocols for synthesizing Z-Val-pro-OH, and how can researchers ensure reproducibility?
To synthesize this compound, standard solid-phase peptide synthesis (SPPS) or solution-phase methods are typically employed. Key steps include:
- Protection : Use benzyloxycarbonyl (Z) groups for amine protection, with carbodiimide-based coupling agents (e.g., DCC or EDC) for activating carboxyl groups.
- Purification : Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) in mobile phases is recommended for isolating high-purity products .
- Characterization : Confirm identity via -NMR (e.g., δ 7.3 ppm for Z-group aromatic protons) and mass spectrometry (e.g., ESI-MS for molecular ion verification).
Reproducibility : Document all reagent ratios, reaction times, and purification gradients. Share raw spectral data and chromatograms in supplementary materials to enable replication .
Q. Q2. How should researchers address discrepancies in reported solubility profiles of this compound across studies?
Solubility variations often arise from differences in solvent systems (e.g., DMSO vs. aqueous buffers) or impurities. To resolve contradictions:
- Standardize conditions : Test solubility in controlled solvents (e.g., PBS pH 7.4, 25°C) and report exact concentrations.
- Analytical validation : Use dynamic light scattering (DLS) to detect aggregates or micelle formation that may skew results .
- Cross-reference : Compare findings with peer-reviewed studies that specify purity levels (e.g., ≥95% by HPLC) and solvent preparation protocols .
Advanced Research Questions
Q. Q3. What methodological strategies can optimize this compound’s stability in biological assays, particularly under physiological pH?
this compound’s Z-group is labile under basic conditions. To enhance stability:
- pH modulation : Use buffered solutions (e.g., citrate buffer pH 4–6) to minimize deprotection.
- Structural analogs : Explore alternative protecting groups (e.g., Fmoc) if downstream applications require neutral pH .
- Real-time monitoring : Employ LC-MS to track degradation kinetics and identify byproducts .
Q. Q4. How can researchers design experiments to resolve contradictory reports on this compound’s enzyme inhibition activity?
Contradictory activity data may stem from assay variability or off-target effects. Mitigate these by:
- Dose-response validation : Use IC curves with ≥8 concentration points and triplicate measurements to ensure statistical power .
- Negative controls : Include scrambled peptide sequences or Z-group-only analogs to isolate specific inhibitory effects .
- Meta-analysis : Aggregate data from studies using identical enzyme isoforms (e.g., prolyl oligopeptidase) and standardized assay kits .
Q. Q5. What statistical approaches are recommended for analyzing this compound’s pharmacokinetic (PK) data in preclinical studies?
For PK studies:
- Non-compartmental analysis (NCA) : Calculate AUC, , and using tools like Phoenix WinNonlin.
- Error propagation : Report confidence intervals for parameters derived from sparse sampling (e.g., 3 time points) to quantify uncertainty .
- Cross-species validation : Use ANOVA to compare bioavailability metrics (e.g., rat vs. murine models) and adjust for interspecies metabolic differences .
Methodological Considerations for Data Reporting
Q. Table 1. Minimum Data Requirements for Publishing this compound Research
Q. Q6. How should researchers handle conflicting NMR spectral data for this compound in deuterated solvents?
Discrepancies in -NMR shifts (e.g., proline ring protons) may arise from solvent polarity or trace impurities. Solutions include:
- Solvent standardization : Use DMSO-d or CDCl consistently across experiments.
- Spin-simulation tools : Compare observed spectra with predicted shifts using software like MestReNova to identify anomalous peaks .
- Supplementary validation : Provide -NMR or 2D-COSY data to resolve overlapping signals .
Q7. What frameworks guide the formulation of hypothesis-driven research questions for this compound’s mechanistic studies?
Use the PICO framework to structure inquiries:
- Population : Target enzyme or cellular pathway.
- Intervention : this compound concentration/dose.
- Comparison : Unprotected Val-pro-OH or inactive analogs.
- Outcome : Measured activity (e.g., % inhibition, binding affinity).
For feasibility, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
